3-Fluorosalicylaldehyde

Catalog No.
S708934
CAS No.
394-50-3
M.F
C7H5FO2
M. Wt
140.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorosalicylaldehyde

CAS Number

394-50-3

Product Name

3-Fluorosalicylaldehyde

IUPAC Name

3-fluoro-2-hydroxybenzaldehyde

Molecular Formula

C7H5FO2

Molecular Weight

140.11 g/mol

InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H

InChI Key

NWDHTEIVMDYWQJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)O)C=O

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=O

Synthesis of Schiff Base Derivatives

Schiff base compounds are formed by the condensation of an aldehyde or ketone with a primary amine. Research has explored 3-fluorosalicylaldehyde as a building block for the synthesis of novel Schiff base derivatives []. These derivatives may possess various biological properties, making them interesting candidates for further investigation in medicinal chemistry [].

3-Fluorosalicylaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom at the 3-position of the salicylaldehyde structure. Its chemical formula is C₇H₅FO₂, and it has a molecular weight of approximately 140.11 g/mol. This compound exhibits unique chemical properties due to the electronegative fluorine substituent, which influences its reactivity and biological activity. The compound appears as a white to off-white powder with a melting point ranging from 68 to 70 °C .

Typical of aldehydes and aromatic compounds. It can undergo:

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for the formation of alcohols or other functional groups.
  • Condensation Reactions: It can react with amines to form Schiff bases, which are important in organic synthesis.
  • Oxidation: It can be oxidized to produce corresponding carboxylic acids or other derivatives.

These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which enhances electrophilicity at the carbonyl carbon.

Research indicates that 3-fluorosalicylaldehyde exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as:

  • Anticancer Agent: Complexes formed with cobalt-salen ligands derived from 3-fluorosalicylaldehyde show promising anticancer activity, with reported IC₅₀ values around 50 µM .
  • Antimicrobial Activity: Derivatives of this compound have demonstrated antimicrobial properties, making them candidates for further pharmacological studies .

The specific mechanisms of action in biological systems remain an area of active research.

Several methods exist for synthesizing 3-fluorosalicylaldehyde:

  • From Ortho-Fluorophenol: A simplified integrated method involves reacting ortho-fluorophenol with a boron-containing compound and a formaldehyde source under controlled conditions .
  • Kolbe-Schmidt Reaction: This method involves carboxylating an alkali salt of ortho-fluorophenol under high pressure, followed by reduction and hydrolysis .
  • Diazotization Method: A more complex route involves diazotizing 5-chloro-o-anisidine and subsequent steps leading to 3-fluorosalicylaldehyde through several intermediates .

Each method presents unique advantages and challenges concerning yield, cost, and safety.

3-Fluorosalicylaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Ligand Formation: Used in preparing ligands for coordination chemistry, particularly in catalysis and materials science.
  • Fluorinated Materials: Its derivatives are employed in developing advanced materials with specific electronic properties for applications in semiconductors and gas storage technologies .

Studies on interaction mechanisms involving 3-fluorosalicylaldehyde focus on its reactivity with nucleophiles and metal ions. The formation of metal complexes has been particularly noteworthy due to their potential applications in catalysis and drug development. The unique electronic properties imparted by the fluorine atom enhance these interactions, making them a subject of interest in coordination chemistry .

Several compounds share structural similarities with 3-fluorosalicylaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-FluorosalicylaldehydeFluorine at position 2Different reactivity patterns due to position
4-FluorosalicylaldehydeFluorine at position 4Varying biological activities compared to 3-fluoro
SalicylaldehydeNo fluorine substituentServes as a baseline for comparison
3-ChlorosalicylaldehydeChlorine instead of fluorineDifferent electronic effects impacting reactivity

The presence of the fluorine atom at the 3-position distinguishes 3-fluorosalicylaldehyde from its analogs, influencing its reactivity and biological properties significantly.

3-Fluorosalicylaldehyde (CAS 394-50-3) is a fluorinated aromatic aldehyde with the systematic name 3-fluoro-2-hydroxybenzaldehyde. Its molecular formula is C₇H₅FO₂, corresponding to a molecular weight of 140.11 g/mol. Structurally, it features a benzene ring substituted with a fluorine atom at the 3-position and a hydroxyl group at the 2-position, adjacent to an aldehyde functional group (-CHO) at position 1.

Key identifiers include:

IdentifierValue
CAS Number394-50-3
IUPAC Name3-fluoro-2-hydroxybenzaldehyde
SMILESOC1=C(C=O)C=CC=C1F
InChIKeyNWDHTEIVMDYWQJ-UHFFFAOYSA-N
Molecular FormulaC₇H₅FO₂

The compound exists as a crystalline solid with a melting point range of 68–72°C and is insoluble in water but soluble in methanol. Its sensitivity to air and light necessitates storage under inert gas in a cool, dark environment.

Historical Context of 3-Fluorosalicylaldehyde Research

The synthesis of 3-fluorosalicylaldehyde has been explored since the mid-20th century, with early methods focusing on fluorination strategies. A seminal patent (US3780110A) describes its preparation via the Reimer-Tiemann reaction, where ortho-fluorophenol reacts with chloroform and sodium hydroxide to introduce the aldehyde group. Another approach (US2576065A) involves diazotizing 5-chloro-o-anisidine, followed by hydrolysis to yield the target compound.

These methods laid the groundwork for modern applications, including its use as a precursor for organometallic complexes and fluorinated heterocycles. Early studies highlighted its role in synthesizing cobalt-salen ligands with oxygen chemisorption properties.

Significance in Organic Fluorine Chemistry

3-Fluorosalicylaldehyde exemplifies the strategic integration of fluorine in organic synthesis, leveraging its electron-withdrawing effects to modulate reactivity and stability. Fluorine’s small size and high electronegativity enhance the compound’s utility in:

  • Ligand Design: As a building block for tetradentate Co(3F-salen) complexes, it facilitates reversible oxygen binding, with applications in catalysis and gas storage.
  • Materials Science: Used to synthesize semiconducting acenes and fluorinated bicyclic heterocycles, such as isoflavanones, via gold(I)-catalyzed annulation reactions.
  • Drug Discovery: Serves as a precursor for anticancer agents and antimicrobial compounds, exploiting fluorine’s impact on bioavailability and target binding affinity.
Application AreaKey Use CaseExample Reaction/ProductSource
Organometallic ChemistryOxygen chemisorption in Co(3F-salen) complexesα-Co(3F-salen) binds 1 mol O₂ per 2 Co
Heterocycle SynthesisIsoflavanone formationGold(I)-catalyzed annulation
Anticancer DevelopmentSchiff base ligands for metal complexesCobalt-salen derivatives with IC₅₀ ~50 µM

Molecular Structure and Conformational Analysis

3-Fluorosalicylaldehyde adopts a planar molecular geometry with the systematic name 3-fluoro-2-hydroxybenzaldehyde [1] [2]. The molecular formula C₇H₅FO₂ corresponds to a molecular weight of 140.11 grams per mole, with the Chemical Abstracts Service registry number 394-50-3 [1] [3]. The molecular structure is characterized by an aromatic benzene ring bearing three functional groups: a fluorine substituent at the 3-position, a hydroxyl group at the 2-position, and an aldehyde group at the 1-position [1] [2].

Conformational analysis reveals that the molecule maintains exceptional planarity, with crystallographic studies of related halogenated salicylaldehyde derivatives demonstrating root mean square deviations from planarity of only 0.0135 Angstroms [4] [5]. The structural molecular orbital International Chemical Identifier key is NWDHTEIVMDYWQJ-UHFFFAOYSA-N, and the compound can be represented by the Simplified Molecular Input Line Entry System notation OC1=C(C=O)C=CC=C1F [1] [2] [6].

The carbon-fluorine bond length in related fluorinated salicylaldehyde compounds measures approximately 1.3529 Angstroms, which falls within the typical range for aromatic carbon-fluorine bonds [4] [5] [7]. Quantum chemical calculations indicate that the fluorine substitution significantly influences the electronic structure while maintaining the overall planar conformation characteristic of salicylaldehyde derivatives [8] [9].

Physical Characteristics

Melting Point and Phase Transitions

3-Fluorosalicylaldehyde exhibits a well-defined melting point range between 67 and 72 degrees Celsius, with multiple independent sources confirming values within this narrow range [1] [2] [3] [6] [10] [11] [12] [13] [14]. Specific reported melting points include 67-72 degrees Celsius, 68-70 degrees Celsius, and 68.0-72.0 degrees Celsius, demonstrating excellent reproducibility across different analytical determinations [1] [2] [10] [14].

The compound exists as a crystalline solid at room temperature, with thermal analysis indicating a clear melting transition without decomposition [1] [10] [14]. High-pressure studies of related fluorosalicylaldoxime derivatives have revealed potential phase transitions under extreme conditions, with crystal disintegration occurring at pressures above 6.5 gigapascals, suggesting possible destructive phase transitions [15].

The predicted boiling point, calculated using computational methods, is 176.2 ± 20.0 degrees Celsius [3] [12] [13]. The flash point has been determined to be 60.4 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [12] [13].

Solubility Parameters

3-Fluorosalicylaldehyde demonstrates distinctive solubility characteristics that reflect its molecular structure and intermolecular interactions [3] [10] [12] [13] [14]. The compound is insoluble in water, a property consistent with its hydrophobic aromatic character and the presence of the electron-withdrawing fluorine substituent [3] [10] [12] [13] [14].

In contrast to its aqueous insolubility, 3-fluorosalicylaldehyde exhibits good solubility in methanol [10] [14]. This selective solubility pattern reflects the compound's ability to engage in hydrogen bonding interactions with protic organic solvents while remaining incompatible with highly polar aqueous media.

The predicted density of 3-fluorosalicylaldehyde is 1.350 ± 0.06 grams per cubic centimeter [3] [12] [13]. The vapor pressure at 25 degrees Celsius has been calculated as 0.82 millimeters of mercury, indicating relatively low volatility under standard conditions [12] [13]. The refractive index is reported as 1.587, providing a measure of the compound's optical density [12] [13].

PropertyValueUnits
Density (predicted)1.350 ± 0.06g/cm³
Vapor Pressure (25°C)0.82mmHg
Refractive Index1.587-
Flash Point60.4°C
Water SolubilityInsoluble-
Methanol SolubilitySoluble-

Spectroscopic Signatures

The spectroscopic properties of 3-fluorosalicylaldehyde provide detailed insights into its molecular structure and electronic characteristics [16] [17] [18]. Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule.

The carbonyl stretching vibration appears at approximately 1679 wavenumbers in the free compound, shifting to around 1620 wavenumbers when the aldehyde oxygen coordinates to metal centers [16]. This shift reflects the change in carbon-oxygen bond order upon coordination and serves as a reliable indicator of metal complex formation.

The phenolic hydroxyl group exhibits characteristic infrared absorption at approximately 3200 wavenumbers for the stretching vibration and 1400 wavenumbers for the bending vibration [16]. These peaks disappear upon deprotonation of the hydroxyl group, providing a means to monitor acid-base equilibria. The carbon-oxygen stretching vibrations of the phenolic group appear between 1258 and 1285 wavenumbers in the free compound, shifting to higher frequencies (1315-1324 wavenumbers) upon metal coordination [16].

Nuclear magnetic resonance spectroscopy provides additional structural confirmation [16]. The aldehydo proton appears as a characteristic signal at approximately 9.90 parts per million in proton nuclear magnetic resonance spectra [16]. The phenolic hydroxyl proton generates a broad signal at 12 parts per million, which disappears upon deprotonation [16].

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of aromatic aldehydes [17] [18]. The n→π* transition of the carbonyl group appears between 275 and 295 nanometers, while the more intense π→π* transition occurs between 180 and 190 nanometers [17]. The salicylaldehyde chromophore produces a prominent absorption band around 325 nanometers [18].

Spectroscopic MethodAssignmentFrequency/Wavelength
InfraredCarbonyl C=O stretch1679 cm⁻¹
InfraredPhenolic OH stretch3200 cm⁻¹
InfraredC-O stretch1258-1285 cm⁻¹
¹H Nuclear Magnetic ResonanceAldehydo proton9.90 ppm
¹H Nuclear Magnetic ResonancePhenolic OH12 ppm
Ultraviolet-Visiblen→π* transition275-295 nm
Ultraviolet-Visibleπ→π* transition180-190 nm

Electronic and Structural Features

Hydrogen Bonding Dynamics

3-Fluorosalicylaldehyde exhibits characteristic intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehydo oxygen atom [4] [19] [5]. This six-membered ring hydrogen bond is a defining feature of salicylaldehyde derivatives and significantly influences the compound's stability, reactivity, and spectroscopic properties.

The intramolecular O-H···O=C hydrogen bond creates a stabilized conformational arrangement that maintains the planar geometry of the molecule [4] [19] [5]. Crystallographic studies of related fluorinated salicylaldehyde derivatives reveal O-H···O distances ranging from 2.530 to 2.684 Angstroms, indicating moderately strong hydrogen bonding interactions [15] [4] [5] [7].

The presence of the fluorine substituent at the 3-position influences the hydrogen bonding dynamics through electronic effects [4] [5]. The electron-withdrawing nature of fluorine can modulate the electron density distribution in the aromatic ring, potentially affecting the strength and geometry of the intramolecular hydrogen bond.

In crystalline environments, 3-fluorosalicylaldehyde can participate in intermolecular hydrogen bonding networks [4] [5] [7]. Related compounds demonstrate the formation of weak intermolecular C-H···O, C-H···F, and F···O contacts that contribute to crystal packing stability [4] [5] [7]. The predicted acid dissociation constant (pKa) of 6.91 ± 0.10 reflects the compound's ability to donate the phenolic proton in hydrogen bonding interactions [3] [12] [13].

Hydrogen Bond TypeDistance (Å)Characteristics
Intramolecular O-H···O2.53-2.68Six-membered ring stabilization
Intermolecular C-H···O3.254-3.377Weak crystal packing interactions
Intermolecular C-H···F3.010Fluorine-specific contacts

π-Stacking Interactions

The aromatic ring system of 3-fluorosalicylaldehyde participates in π-stacking interactions that are crucial for crystal packing and intermolecular organization [4] [5] [20]. Crystallographic analysis of related fluorinated salicylaldehyde compounds reveals offset face-to-face π-stacking arrangements with characteristic geometric parameters.

The ring centroid-to-centroid distances in related compounds measure approximately 3.7154 Angstroms, indicating moderate π-stacking interactions [4] [5] [7]. The centroid-to-plane distance of approximately 3.3989 Angstroms and ring-offset slippage of 1.501 Angstroms demonstrate the non-parallel, offset nature of the stacking arrangement [4] [5] [7].

Quantum chemical studies indicate that fluorine substitution has a modest but measurable effect on π-stacking stability [20]. The electron-withdrawing character of fluorine can influence the π-electron density distribution, affecting the strength and geometry of π-stacking interactions. Studies of halogenated aromatic systems suggest that fluorine substitution generally results in weaker π-stacking compared to heavier halogens, following the trend F < Cl < Br < I [20].

The close contact distances in π-stacked arrangements of related compounds range around 3.295 Angstroms, representing the closest intermolecular interactions between aromatic systems [15]. These π-stacking interactions contribute to the overall crystal stability and influence the physical properties of the solid-state material.

Fluorine-Induced Electronic Effects

The fluorine substituent at the 3-position of the salicylaldehyde framework introduces significant electronic perturbations that influence multiple aspects of the compound's behavior [21] [22] [9] [23]. With an electronegativity of 3.98 on the Pauling scale, fluorine represents one of the most electron-withdrawing substituents in organic chemistry.

The primary electronic effect of fluorine substitution is the withdrawal of electron density from the aromatic π-system through inductive mechanisms [21] [22] [9] [23]. This electron withdrawal stabilizes the molecular orbitals, particularly lowering the energy of the highest occupied molecular orbital and providing enhanced stability against oxidative degradation [21] [22] [9] [24].

Computational studies reveal that fluorine substitution significantly alters the electrostatic potential distribution across the molecular surface [9]. The electron-withdrawing capability of fluorine pulls electron density toward the periphery of the molecule, causing notable changes in the π-cloud distribution on the benzene ring [9]. In some cases, the π-electron density on aromatic rings changes from negative to positive electrostatic potential upon fluorination [9].

The fluorine atom also exhibits complex resonance effects that can partially counteract its inductive electron withdrawal [21] [22] [23]. While fluorine withdraws electron density through sigma bonds, it can simultaneously donate electron density back to the aromatic system through pi-orbital overlap [21] [22] [23]. This dual character creates subtle but important modulations in the electronic structure.

Nuclear magnetic resonance chemical shifts provide direct evidence of fluorine's electronic influence [22]. The presence of fluorine affects both carbon-13 and proton chemical shifts in predictable patterns, with the specific effects depending on the substitution pattern and local electronic environment [22]. The compound's predicted pKa value of 6.91 ± 0.10 reflects the electron-withdrawing influence of fluorine on the phenolic hydroxyl group's acidity [3] [12] [13].

Electronic EffectMechanismImpact on Properties
Inductive withdrawalσ-bond electron withdrawalIncreased acidity, stabilized orbitals
Resonance donationπ-orbital electron donationModulated aromatic reactivity
Electrostatic redistributionAltered electron density mappingModified intermolecular interactions
Orbital stabilizationLowered highest occupied molecular orbital energyEnhanced oxidative stability

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-2-hydroxybenzaldehyde

Dates

Modify: 2023-08-15

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